molecular formula C10H16N4O4 B089284 Diazene-1,2-diylbis(morpholinomethanone) CAS No. 10465-82-4

Diazene-1,2-diylbis(morpholinomethanone)

Cat. No. B089284
CAS RN: 10465-82-4
M. Wt: 256.26 g/mol
InChI Key: CHAMTJKQPOMXTI-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of diazene-1,2-diylbis(morpholinomethanone) derivatives involves various experimental and computational techniques. A study reported the synthesis and characterization of a compound using UV–vis, fluorescence, FT-IR, and 1H-MNR techniques, highlighting its higher thermal stability and significant nonlinear optical (NLO) properties through computational methods (Kumar et al., 2019). Another research found that diazomethane reacts with nitro-substituted anils of thiophenealdehyde and/or isatin, leading to 1,2,3-triazolines, indicating the versatile nature of these compounds in synthesis processes (Youssef, 1981).

Molecular Structure Analysis

The molecular structure of diazene-1,2-diylbis(morpholinomethanone) derivatives is complex, involving conjugation of the diazene group π-system and lone pair electrons of the morpholine N atom, as evidenced by X-ray structural analysis. This analysis provided insights into the N―N double bond geometry and partial delocalization across the linear triazene moiety (Chin et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving diazene-1,2-diylbis(morpholinomethanone) derivatives are diverse. For example, reactions with diazoalkanes have been explored for the synthesis of antimicrobial heteroaryl-substituted-1,2,3-triazolines, showcasing the compound's reactivity and potential in producing biologically active molecules (Youssef, 1981).

Physical Properties Analysis

The physical properties of diazene-1,2-diylbis(morpholinomethanone) derivatives, such as thermal stability and fluorescence emission, are significant for their potential applications. The synthesized compounds exhibit higher thermal stability and fluorescence emission bands at specific wavelengths, indicating their stability and potential utility in various applications (Kumar et al., 2019).

Chemical Properties Analysis

The chemical properties, particularly the NLO properties of diazene-1,2-diylbis(morpholinomethanone) derivatives, are notable. One study reported the compound's significant NLO response, making it an important material for optical and electronic applications (Kumar et al., 2019).

Scientific Research Applications

  • Morpholine-Substituted Aromatic Diazene Compounds : Morpholine substitution on aromatic diazenes can affect the bond lengths and angles, indicating some degree of hybridization. These compounds, such as the one studied by Chin et al. (2009), are characterized by their unique molecular conformations and bond interactions, which are crucial for understanding their chemical properties and potential applications (Taylor Chin, F. Fronczek, & R. Isovitsch, 2009).

  • Optical and Nonlinear Optical Properties : A study by Kumar et al. (2019) delved into the synthesis and characterization of a Diazene-1,2-diylbis compound, demonstrating significant third-order nonlinear optical (NLO) polarizability. This property is critical in applications such as photonics and optoelectronics (Santosh Kumar et al., 2019).

  • High-Energy Density Material : Dmitrienko et al. (2021) studied the crystal structure of a novel high-energy density material containing Diazene-1,2-diylbis, highlighting its potential in energy storage and release applications (A. Dmitrienko, A. A. Konnov, & M. S. Klenov, 2021).

  • Reagent for Phenol Derivatization in GC Applications : Trimethylsilyldiazomethane, a derivative of diazomethane, was studied by Van T Erve et al. (2010) for its application in the derivatization of phenols, indicating its use in analytical chemistry and environmental testing (T. J. van T Erve, R. Rautiainen, L. Robertson, & G. Luthe, 2010).

  • Synthesis of Functionalized Pyrimidobenzothiazoles and Thiadiazolopyrimidines : Bogdanowicz-Szwed and Krasodomska (1996) explored the reaction of diaza compounds with ketenes, leading to the formation of various functionalized compounds, which could have applications in pharmaceuticals and material sciences (K. Bogdanowicz-Szwed & M. Krasodomska, 1996).

  • Photophysical Characterization : Chin et al. (2010) investigated the structural and photophysical properties of a Diazene-1,2-diylbis compound, providing insights important for the development of photoactive materials (Taylor Chin, A. Phipps, F. Fronczek, & R. Isovitsch, 2010).

Safety And Hazards

Diazene-1,2-diylbis(morpholinomethanone) is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

While specific future directions for Diazene-1,2-diylbis(morpholinomethanone) are not detailed in the available resources, it is noted that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests potential applications in computational chemistry and molecular modeling.

properties

IUPAC Name

(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMTJKQPOMXTI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N=NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene-1,2-diylbis(morpholinomethanone)

CAS RN

10465-82-4
Record name 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10465-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azodicarboxylic dimorpholide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YS Jiang, SS Li, XL Luo, LN Chen, DN Chen… - Organic …, 2023 - ACS Publications
In this study, a metal-free difunctionalization strategy for diazenes was developed using a range of bifunctionalization reagents. This strategy involves a unique N(sp 3 )–N(sp 2 ) radical …
Number of citations: 2 pubs.acs.org
A Chatterley - 2014 - core.ac.uk
This project has been part of an ongoing interest in metabolites with a cyclic tricarbonyl motif 1, usually enolised. Coleophomones A–C have a unique architecture with the cyclic …
Number of citations: 4 core.ac.uk

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